molecular formula C17H19NO4 B13119176 Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate

Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate

Cat. No.: B13119176
M. Wt: 301.34 g/mol
InChI Key: IBYJGIZEKGIXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and methoxy and phenylmethoxy substituents on a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate typically involves multiple steps One common method starts with the esterification of 2-amino-5-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 2-amino-5-methoxy-4-phenylmethoxybenzoic acid.

    Reduction: Formation of 2-amino-5-methoxy-4-phenylmethoxybenzyl alcohol.

    Substitution: Formation of various amides or substituted benzoates.

Scientific Research Applications

Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5-methoxybenzoate: Lacks the phenylmethoxy group, which may reduce its biological activity.

    Ethyl 2-amino-4-phenylmethoxybenzoate: Lacks the methoxy group at the 5-position, potentially altering its chemical reactivity and biological properties.

    Ethyl 2-amino-5-phenylmethoxybenzoate: Lacks the methoxy group at the 4-position, which may affect its solubility and interaction with biological targets.

Uniqueness

Ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate is unique due to the presence of both methoxy and phenylmethoxy groups, which can enhance its chemical versatility and potential biological activity. These functional groups can influence its solubility, reactivity, and ability to interact with various molecular targets.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

ethyl 2-amino-5-methoxy-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H19NO4/c1-3-21-17(19)13-9-15(20-2)16(10-14(13)18)22-11-12-7-5-4-6-8-12/h4-10H,3,11,18H2,1-2H3

InChI Key

IBYJGIZEKGIXJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OCC2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.